molecular formula C18H18ClFN2O4S B4183707 2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide

Cat. No.: B4183707
M. Wt: 412.9 g/mol
InChI Key: GLWRNNYWBWBMBU-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenoxy group, a morpholinylcarbonyl group, and a thienyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 2-chloro-4-fluorophenol: This intermediate can be synthesized by the reaction of 2-chloro-4-fluorotoluene with an oxidizing agent.

    Formation of 2-(2-chloro-4-fluorophenoxy)acetic acid: This step involves the reaction of 2-chloro-4-fluorophenol with chloroacetic acid under basic conditions.

    Synthesis of this compound: The final step involves the coupling of 2-(2-chloro-4-fluorophenoxy)acetic acid with 3-(4-morpholinylcarbonyl)-2-thienylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may act as a sodium channel blocker, inhibiting the flow of sodium ions and thereby modulating neuronal excitability. This mechanism is particularly relevant in the context of pain management, where the compound can reduce the transmission of pain signals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A structural analog with similar sodium channel blocking properties.

    4-(4-fluorophenoxy)benzaldehyde semicarbazone: Another analog with comparable biochemical activity.

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylcarbonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-11(26-15-3-2-12(20)10-14(15)19)16(23)21-17-13(4-9-27-17)18(24)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWRNNYWBWBMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CS1)C(=O)N2CCOCC2)OC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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